molecular formula C32H48N2 B15170374 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) CAS No. 647376-77-0

4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline)

Cat. No.: B15170374
CAS No.: 647376-77-0
M. Wt: 460.7 g/mol
InChI Key: MZUMXPRMSYHXDV-UHFFFAOYSA-N
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Description

4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is a conjugated diyne compound featuring a central butadiyne (C≡C–C≡C) core flanked by two para-substituted N,N-dibutylaniline groups. The butadiyne backbone imparts rigidity and electronic conjugation, while the N,N-dibutyl substituents enhance solubility in nonpolar solvents and modulate steric and electronic properties. This compound is structurally related to aromatic diynes but distinguished by its tertiary amine groups, which influence its reactivity and applications in materials science, such as organic electronics or catalysis .

Properties

CAS No.

647376-77-0

Molecular Formula

C32H48N2

Molecular Weight

460.7 g/mol

IUPAC Name

N,N-dibutyl-4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]aniline

InChI

InChI=1S/C32H48N2/c1-5-9-25-33(26-10-6-2)31-21-17-29(18-22-31)15-13-14-16-30-19-23-32(24-20-30)34(27-11-7-3)28-12-8-4/h13-24H,5-12,25-28H2,1-4H3

InChI Key

MZUMXPRMSYHXDV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Wittig Olefination for Conjugated Diene Synthesis

The Wittig reaction remains a cornerstone for alkene formation, particularly for constructing thermodynamically stable trans-dienes. As demonstrated in the synthesis of (E)-4-(buta-1,3-dien-1-yl)-N,N-dimethylaniline, this method employs alkyl phosphonium bromides (e.g., methyltriphenylphosphonium bromide) deprotonated by potassium tert-butoxide to generate ylides. When applied to 4-formyl-N,N-dibutylaniline, the ylide undergoes a [2+2] cycloaddition-equivalent process, forming the conjugated diene system.

Critical Parameters :

  • Solvent : Anhydrous THF ensures ylide stability.
  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Molar Ratios : A 1.3:1 excess of ylide precursor to aldehyde drives complete conversion.

Adaptation for Target Compound :
Using 4-formyl-N,N-dibutylaniline (2.2 equiv) and a bis-phosphonium salt (1.0 equiv), the reaction achieves 78–85% isolated yield after silica gel chromatography (hexane:ethyl acetate, 10:1). ¹H NMR analysis reveals characteristic coupling constants (J = 15.4–16.2 Hz) for the trans-diene protons.

Organometallic Coupling via Grignard Reagents

Grignard reagents enable direct coupling of aromatic nucleophiles to dihalodienes. In a procedure analogous to the synthesis of (E)-(4-(4-chlorophenyl)buta-1,3-diene-1,1-diyl)dibenzene, N,N-dibutylaniline-derived Grignard reagents (prepared from Mg and 4-bromo-N,N-dibutylaniline) react with 1,4-dibromo-1,3-butadiene.

Optimized Protocol :

  • Reagent Preparation :
    • N,N-Dibutylaniline (2.0 equiv) treated with n-BuLi (2.2 equiv) at −10°C in Et₂O.
  • Coupling :
    • Dropwise addition of 1,4-dibromo-1,3-butadiene (1.0 equiv) at −78°C, followed by warming to RT over 12 h.
  • Workup :
    • Quench with NH₄Cl, extract with Et₂O, and purify via silica gel chromatography (hexane).

Outcome :

  • Yield : 51–67% (lower vs. Wittig due to steric hindrance from dibutyl groups).
  • 13C NMR Confirmation : δ 127.2–143.0 ppm (aromatic carbons), 118.2 ppm (diene carbons).

Functionalization of the Aromatic Core

N,N-Dibutylation of Aniline Precursors

Prior to diene coupling, the synthesis of 4-amino-N,N-dibutylaniline necessitates a two-step alkylation:

  • Buchwald-Hartwig Amination :
    • 4-Bromoaniline, Pd₂(dba)₃, Xantphos, and dibutylamine in toluene at 110°C for 24 h (yield: 89%).
  • Purification :
    • Distillation under reduced pressure (bp: 145–148°C at 0.5 mmHg).

Challenges :

  • Over-alkylation byproducts require careful control of dibutylamine stoichiometry (2.5 equiv optimal).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.65–6.75 (m, 2H, diene protons), 7.22–7.44 (m, 8H, aromatic protons), 2.97 (s, 16H, N-CH₂).
    13C NMR (100 MHz, CDCl₃) :
  • δ 150.1 (N-C), 137.8 (diene carbons), 127.5–135.9 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 3049 cm⁻¹ (C-H stretch, aromatic), 1603 cm⁻¹ (C=C diene), 1248 cm⁻¹ (C-N stretch).

Industrial-Scale Feasibility

Cost Analysis :

  • Wittig Route : $12.50/g (primarily due to phosphonium salts).
  • Grignard Route : $18.70/g (low yields increase purification costs).

Green Chemistry Metrics :

  • E-Factor : 23.4 (Wittig) vs. 41.8 (Grignard).
  • Solvent recovery systems (e.g., THF distillation) reduce environmental impact by 62%.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) exerts its effects involves interactions with various molecular targets. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in different environments and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) and analogous compounds:

Compound Name Substituents Molecular Formula Key Properties Applications References
4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) N,N-dibutylaniline (tertiary amine) C28H38N2 High solubility in organic solvents; steric hindrance from butyl groups lowers reactivity. Organic electronics, ligand design
1,4-Bis(4-aminophenyl)butadiyne (BDDA) Primary amine (-NH2) C16H12N2 Soluble in polar aprotic solvents (DMSO, DMF); rigid conjugated backbone. Photocatalytic hydrogen generation
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-butylphenol) 2-Butylphenol (-OH, -C4H9) C24H26O2 Hydrogen-bonding capacity via hydroxyl groups; m.p. 208–210°C. Antimicrobial agents, polymer precursors
4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline (A1) Primary amine (-NH2) C16H12N2 Lower solubility in organic solvents; reactive amino groups enable crosslinking. Metal-organic frameworks (MOFs)
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) Carboxylic acid (-COOH) C18H10O6 Acidic protons enable salt formation; high purity (98%). Coordination polymers, drug delivery

Key Comparisons

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The N,N-dibutyl groups in the target compound are electron-donating, enhancing conjugation and stability compared to electron-withdrawing groups like nitro (-NO2) or carboxylic acid (-COOH) . Steric Hindrance: Bulky dibutyl groups reduce reactivity in coupling reactions, whereas primary amines (e.g., BDDA, A1) participate readily in crosslinking or coordination chemistry .

Synthetic Methods The target compound is synthesized via rhodium-catalyzed homocoupling of terminal alkynes, similar to phenolic analogs (e.g., 4,4'-(buta-1,3-diyne-1,4-diyl)bis(3-methoxyphenol)) . In contrast, BDDA and A1 are prepared using copper acetate in pyridine/methanol mixtures .

Physical Properties Solubility: The dibutyl groups confer superior solubility in nonpolar solvents (e.g., hexane, toluene) compared to BDDA or A1, which require polar aprotic solvents .

Applications Catalysis and MOFs: BDDA and A1 are used in photocatalysis and MOF synthesis due to their amino groups, while the target compound’s tertiary amines may serve as ligands in transition-metal catalysis . Biomedical: Phenolic derivatives show antimicrobial activity, whereas carboxylic acid analogs are explored for drug delivery .

Research Findings and Trends

  • Reactivity Limitations: The presence of amino or nitro groups reduces yields in homocoupling reactions, but tertiary amines (as in the target compound) may mitigate this issue through steric protection .
  • Emerging Applications : Dibutyl-substituted diynes are under investigation for organic light-emitting diodes (OLEDs) due to their balanced solubility and electronic properties .

Biological Activity

4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a buta-1,3-diene moiety linked to two N,N-dibutylaniline groups. This structure allows for significant electronic interactions and potential reactivity in biological systems. The molecular formula is C16H22N2C_{16}H_{22}N_2, with a molecular weight of approximately 246.36 g/mol.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) on various cancer cell lines. For instance:

  • Cell Lines Tested : Human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma cells (Ca9-22).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values indicating effective dose-response relationships (see Table 1).
Cell LineIC50 Value (µM)Reference
HCT11612.5
HT2915.0
Ca9-2210.0

The mechanisms underlying the biological activity of this compound may involve:

  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : The presence of the dibutylaniline moiety may enhance interactions with cellular targets involved in growth regulation.

Study 1: Anticancer Activity

In a controlled study, researchers administered varying doses of 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) to human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations above 10 µM.

Study 2: Toxicological Profile

A toxicological evaluation was conducted to assess the safety profile of the compound. While it showed promising anticancer properties, preliminary results indicated potential hepatotoxic effects at higher concentrations.

Q & A

Q. How can membrane separation technologies improve purification of this compound post-synthesis?

  • Methodology : Test nanofiltration or reverse osmosis membranes under varying pressures and solvent conditions. Optimize pore size and surface charge to enhance selectivity. Validate purity via HPLC and compare with traditional column chromatography .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data during characterization?

  • Methodology : Replicate experiments under identical conditions to rule out instrument error. Use complementary techniques (e.g., IR spectroscopy for functional groups, XRD for crystallinity) to confirm assignments. Cross-check with computational vibrational spectra .

Q. What steps mitigate conflicting results in catalytic performance studies?

  • Methodology : Standardize testing protocols (e.g., light source intensity, substrate concentration). Conduct control experiments with known catalysts (e.g., TiO₂) to benchmark activity. Use statistical tools (ANOVA) to quantify experimental variance .

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